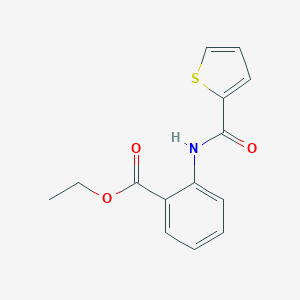
Ethyl 2-(thiophene-2-carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(thiophene-2-carbonylamino)benzoate, also known as ETB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ETB is a member of the thiophene family of compounds, which are known for their diverse biological and pharmacological activities.
Applications De Recherche Scientifique
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been studied for its potential applications in several areas of scientific research. One of the significant applications of Ethyl 2-(thiophene-2-carbonylamino)benzoate is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. Ethyl 2-(thiophene-2-carbonylamino)benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has shown promising results as an anti-cancer agent, and several studies have investigated its mechanism of action and efficacy against various cancer cell lines.
Mécanisme D'action
The mechanism of action of Ethyl 2-(thiophene-2-carbonylamino)benzoate is not fully understood, but several studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the treatment of cancer. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the activity of enzymes involved in cell division, which may contribute to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-cancer effects. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have a protective effect on the liver, reducing liver damage caused by toxic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Ethyl 2-(thiophene-2-carbonylamino)benzoate is its versatility in scientific research applications. Ethyl 2-(thiophene-2-carbonylamino)benzoate can be used as a building block for the synthesis of organic semiconductors, a fluorescent probe for the detection of metal ions, and an anti-cancer agent. However, there are also limitations to the use of Ethyl 2-(thiophene-2-carbonylamino)benzoate in lab experiments. Ethyl 2-(thiophene-2-carbonylamino)benzoate is a relatively new compound, and its toxicity and long-term effects on living organisms are not fully understood. Additionally, the synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Orientations Futures
For the study of Ethyl 2-(thiophene-2-carbonylamino)benzoate include the optimization of the synthesis method, further studies on its mechanism of action, and the development of new applications.
Méthodes De Synthèse
The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate involves the reaction of ethyl 2-amino benzoate with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction yields Ethyl 2-(thiophene-2-carbonylamino)benzoate as a white solid, which can be purified through recrystallization. The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate has been reported in several scientific research papers, and the method has been optimized to increase the yield and purity of the product.
Propriétés
Numéro CAS |
5321-79-9 |
|---|---|
Nom du produit |
Ethyl 2-(thiophene-2-carbonylamino)benzoate |
Formule moléculaire |
C14H13NO3S |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
ethyl 2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)10-6-3-4-7-11(10)15-13(16)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
Clé InChI |
NGIPFNFQFBJHSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



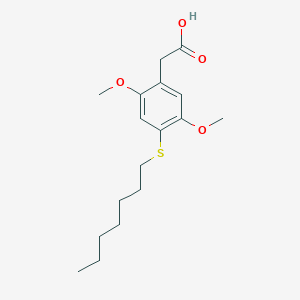
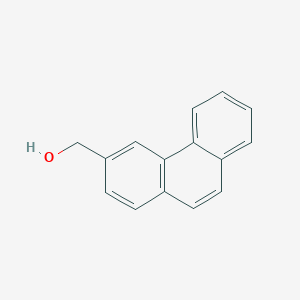
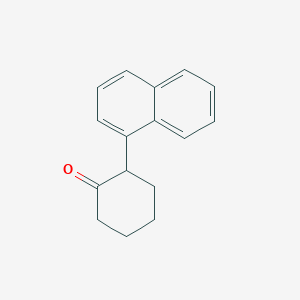
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
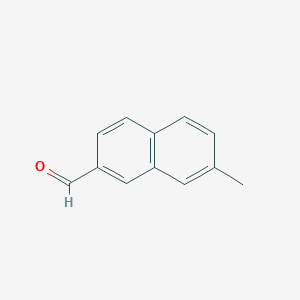
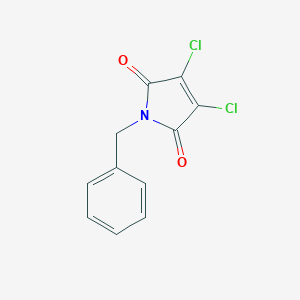
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
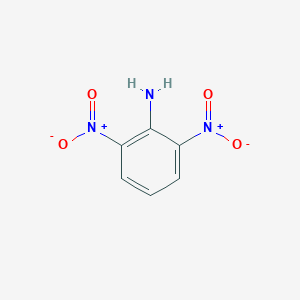
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

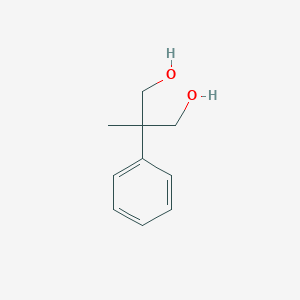
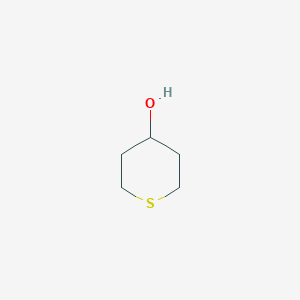
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)